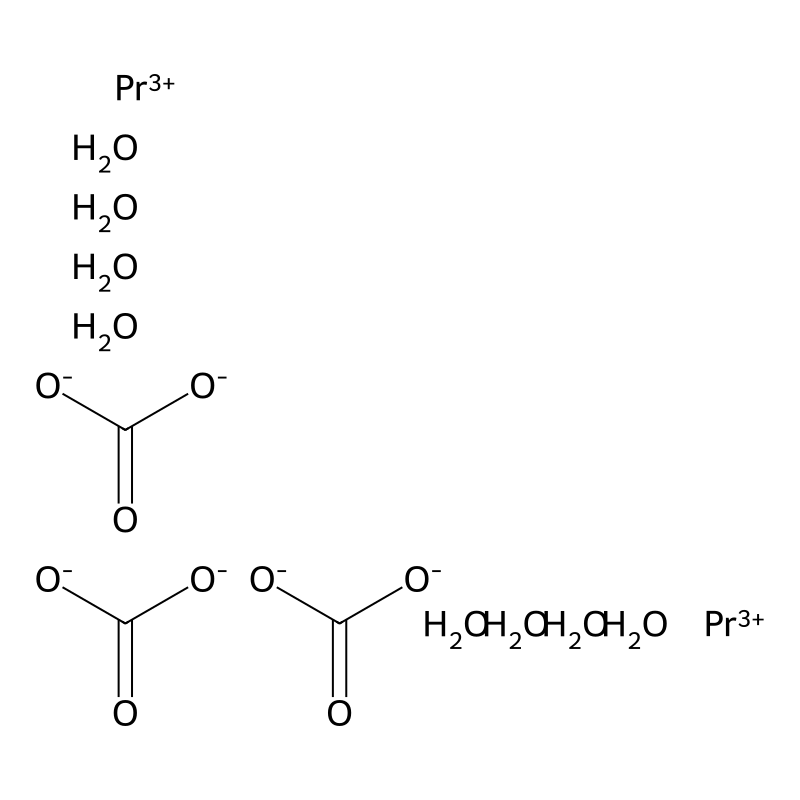

Praseodymium Carbonate Octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Development:

- Praseodymium carbonate octahydrate is being investigated as a potential catalyst for various chemical reactions due to its unique properties, including Lewis acidity and the ability to form specific binding sites with various reactants. Research suggests its potential application in esterification reactions, polymerization reactions, and hydrocarbon cracking [].

Luminescent Materials:

- Praseodymium ions (Pr³⁺) exhibit characteristic luminescence properties, emitting light at specific wavelengths. Praseodymium carbonate octahydrate is being explored as a potential source of Pr³⁺ ions for developing luminescent materials with applications in optoelectronic devices, biomedical imaging, and solar cells [, ].

Solid State Ionic Conductors:

- Praseodymium carbonate octahydrate demonstrates ionic conductivity, meaning it allows the movement of ions within its structure. This property makes it a potential candidate for developing solid-state ionic conductors for various applications, including fuel cells, batteries, and electrochemical sensors [].

Environmental Remediation:

- Praseodymium carbonate octahydrate has shown potential for phosphate adsorption from water, suggesting its possible use in environmental remediation efforts to remove phosphates, which can contribute to eutrophication in water bodies [].

Rare Earth Element Recovery:

- Praseodymium carbonate octahydrate can be used as a precursor for extracting and purifying praseodymium, a rare earth element (REE) with diverse applications in electronics, magnets, and catalysts. Research is ongoing to optimize methods for efficient praseodymium recovery from praseodymium carbonate octahydrate [].

Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula . It consists of praseodymium ions and carbonate ions, combined with eight water molecules. The compound is known for its olive-green color and is typically found in crystalline form. Like many rare earth compounds, it is insoluble in water but soluble in acids, which makes it useful in various chemical applications .

- Dissolution in Acid:

When treated with an acid, it releases carbon dioxide:This reaction highlights its solubility in acidic environments . - Formation from Hydrolysis:

It can be synthesized through the hydrolysis of praseodymium(III) chloroacetate:This reaction indicates its formation from other praseodymium compounds .

Praseodymium Carbonate Octahydrate can be synthesized through several methods:

- Reaction with Sodium Bicarbonate:

A common method involves reacting a saturated solution of sodium bicarbonate with praseodymium chloride:This method yields the carbonate octahydrate as a precipitate. - Hydrothermal Synthesis:

Another method includes hydrothermal synthesis under controlled temperature and pressure conditions, which can produce high-purity crystals of the octahydrate .

Several compounds share similarities with Praseodymium Carbonate Octahydrate, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Neodymium Carbonate Octahydrate | Similar structure; used in magnets and catalysts | |

| Cerium Carbonate Octahydrate | Exhibits catalytic properties; more soluble than praseodymium | |

| Lanthanum Carbonate Octahydrate | Used in ceramics; similar hydration properties |

Uniqueness

Praseodymium Carbonate Octahydrate is unique due to its specific combination of praseodymium ions and carbonate groups, along with its distinct physical properties such as color and solubility characteristics. Its applications in specialized fields like catalysts and magnetic materials further distinguish it from other similar compounds .

Hydrolysis of Praseodymium Chloroacetate

The hydrolysis of praseodymium(III) chloroacetate represents one of the established routes for synthesizing praseodymium(III) carbonate. This reaction proceeds according to the following chemical equation:

2 Pr(C₂Cl₃O₂)₃ + 3 H₂O → Pr₂(CO₃)₃ + 6 CHCl₃ + 3 CO₂

This synthesis pathway involves the breakdown of chloroacetate groups in the presence of water, resulting in the formation of praseodymium carbonate alongside chloroform and carbon dioxide as byproducts. The process requires precise control of reaction conditions, including temperature, concentration, and pH levels to ensure complete conversion and high purity of the final product. The hydrolysis reaction is typically conducted in a controlled environment to prevent contamination and optimize yield.

The mechanism involves nucleophilic attack by water molecules on the chloroacetate groups, followed by rearrangement and elimination reactions that ultimately lead to the formation of the carbonate structure. This method is particularly valuable when high-purity praseodymium carbonate is required, as it avoids potential contamination from additional reagents.

Reaction with Sodium Bicarbonate and CO₂-Saturated Solutions

Another effective method for preparing praseodymium carbonate involves the reaction of praseodymium chloride with sodium bicarbonate in a carbon dioxide-saturated environment. This approach involves several key steps:

- Preparation of a praseodymium chloride solution at a specific concentration

- Saturation of a sodium bicarbonate solution with carbon dioxide

- Controlled mixing of the two solutions under specific temperature and pH conditions

- Filtration, washing, and drying of the resulting precipitate

The reaction can be represented as:

PrCl₃ + 3NaHCO₃ → Pr(CO₃)₃ + 3NaCl + 3H₂O

This method offers several advantages, including the ability to control the morphology and particle size of the final product by adjusting reaction parameters such as temperature, concentration, and stirring rate. The particle characteristics can be crucial for specific applications in catalysis and materials science where surface area and crystal structure significantly impact performance.

Hydrothermal Synthesis of Hydrated and Anhydrous Forms

Hydrothermal synthesis represents a significant approach for preparing rare-earth carbonates, including praseodymium carbonate, with controlled morphology and crystallinity. Research has demonstrated that hydrothermal treatment at relatively low temperatures (around 120°C) using metal nitrates and ammonium carbonates as precursors can yield well-defined crystalline structures.

The process typically follows these steps:

- Mixing praseodymium nitrate solution with ammonium carbonate solution at a specific molar ratio

- Transferring the mixture to a sealed vessel (autoclave with Teflon liner)

- Heating at 120°C for a specified duration (typically 8-48 hours)

- Cooling, filtration, washing, and drying of the product

Studies indicate that for praseodymium, complete crystallization from the amorphous precursor typically occurs within 8 hours of hydrothermal treatment. The hydrothermal conditions facilitate the formation of specific crystal structures, including the tengerite-type structure, which has been observed for lanthanides from neodymium to erbium.

The duration of hydrothermal treatment significantly affects the crystallinity and phase composition of the final product. For instance, shorter treatment times may result in partially crystallized or mixed-phase products, while extended treatments can lead to phase transformations or changes in morphology.

Coprecipitation Techniques for Mixed-Oxide Catalysts

Coprecipitation represents an important method for synthesizing mixed metal oxide catalysts containing praseodymium. This approach is particularly valuable for preparing mixed zirconium and praseodymium oxides (Zr₁₋ₓPrₓO₂, where x = 0.01–0.05), which demonstrate promising catalytic properties.

The coprecipitation process typically involves:

- Preparation of a mixed solution containing precursors of both metals (e.g., zirconium and praseodymium salts)

- Addition of a precipitating agent (typically a base) under controlled conditions

- Aging of the precipitate to allow for restructuring and crystallization

- Filtration, washing, and drying

- Calcination to convert the precursor to the mixed oxide form

Research has shown that Zr₀.₉₆Pr₀.₀₄O₂ catalysts prepared by coprecipitation exhibit excellent performance in certain reactions, such as the conversion of propylene carbonate with methanol to produce dimethyl carbonate, achieving conversion rates of up to 95.9% with selectivity of 54.7%.

This method allows for intimate mixing of the different metal components at the molecular level, resulting in homogeneous mixed oxides with enhanced catalytic properties. The resulting materials have been characterized using various analytical techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), Fourier transform infrared (FTIR) spectroscopy, and CO₂-TPD.

Thermogravimetric Analysis of Hydrated Phases

Thermogravimetric analysis (TGA) of praseodymium carbonate octahydrate reveals a multi-stage decomposition process characterized by distinct mass loss events. The initial step (30–150°C) corresponds to the loss of crystalline water, with eight water molecules removed sequentially [2]. This dehydration phase accounts for approximately 23.8% of the total mass loss, consistent with the theoretical value for octahydrate structures [1].

The second major mass loss (150–400°C) reflects the decomposition of the carbonate group, releasing carbon dioxide (CO₂) and forming intermediate oxycarbonate species. Studies show a 34.2% mass reduction in this range, aligning with the conversion of Pr₂(CO₃)₃ to praseodymium dioxymonocarbonate (PrO₂CO₃) [2]. A final mass loss (400–750°C) corresponds to the breakdown of dioxymonocarbonate into praseodymium oxides, with a total residual mass of 41.7% attributed to Pr₆O₁₁ [3].

Table 1: TGA Mass Loss Stages for Pr₂(CO₃)₃·8H₂O

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 30–150 | 23.8 | Dehydration |

| 150–400 | 34.2 | Carbonate decomposition |

| 400–750 | 25.5 | Dioxymonocarbonate breakdown |

High-Temperature X-Ray Diffraction Studies

In situ high-temperature X-ray diffraction (XRD) analyses provide real-time insights into phase evolution during decomposition. At 150°C, the diffraction pattern shifts from Pr₂(CO₃)₃·8H₂O (hexagonal, P6₃/m) to an anhydrous Pr₂(CO₃)₃ phase (monoclinic, C2/m) [2]. Above 300°C, three polymorphs of praseodymium dioxymonocarbonate (PrO₂CO₃) emerge:

- α-PrO₂CO₃ (tetragonal, I4/mmm), stable between 300–450°C.

- β-PrO₂CO₃ (orthorhombic, Pnma), dominant at 450–600°C.

- γ-PrO₂CO₃ (cubic, Fm-3m), observed transiently at 600–700°C [2].

These polymorphs exhibit distinct lattice parameters, with β-PrO₂CO₃ showing the highest thermal stability. By 750°C, all carbonate phases vanish, yielding Pr₆O₁₁ (fluorite structure, Fm-3m) as the final product [5].

Formation of Dioxymonocarbonate Polymorphs

The dioxymonocarbonate intermediates play a pivotal role in bridging carbonate decomposition and oxide formation. α-PrO₂CO₃ forms via topotactic decomposition, retaining the parental carbonate’s oxygen lattice. Its tetragonal structure accommodates carbonate ions in interstitial sites, as confirmed by Fourier-transform infrared (FTIR) spectra showing ν₃(CO₃²⁻) vibrations at 1,450 cm⁻¹ [3].

β-PrO₂CO₃ arises through a reconstructive transition, involving the collapse of the tetragonal lattice into an orthorhombic framework. This phase exhibits enhanced thermal stability due to stronger Pr–O bonding, evidenced by extended X-ray absorption fine structure (EXAFS) data showing shorter Pr–O distances (2.35 Å vs. 2.42 Å in α-phase) [2]. γ-PrO₂CO₃, a metastable cubic phase, forms under rapid heating conditions but rapidly converts to Pr₆O₁₁ above 700°C [5].

Oxide Phase Transitions Under Controlled Atmospheres

The final oxide products depend critically on atmospheric conditions:

- In air: Pr₆O₁₁ (PrO₁.₈₃₃) predominates above 700°C, adopting a fluorite structure with 25% oxygen vacancies [5].

- Under inert atmospheres: Reduction occurs, yielding Pr₂O₃ (PrO₁.₅) with a hexagonal (P-3m1) structure at 900°C [5].

- Low oxygen partial pressure (pO₂ < 10⁻⁵ atm): Intermediate suboxides (e.g., PrO₁.₇₁, PrO₁.₈₀) form, characterized by ordered vacancy clusters [5].

Table 2: Oxide Phases of Praseodymium Under Varied Conditions

| Atmosphere | Temperature (°C) | Oxide Phase | Structure | Oxygen Stoichiometry |

|---|---|---|---|---|

| Air | 700–1,000 | Pr₆O₁₁ | Cubic (Fm-3m) | PrO₁.₈₃₃ |

| Nitrogen | 900–1,200 | Pr₂O₃ | Hexagonal (P-3m1) | PrO₁.₅ |

| Low pO₂ (10⁻⁷ atm) | 600–800 | PrO₁.₇₁ | Monoclinic (C2/m) | PrO₁.₇₁ |

Phase transitions are reversible upon cooling, but rapid quenching can preserve high-temperature phases. For instance, quenching Pr₆O₁₁ from 1,000°C to room temperature stabilizes the cubic phase, whereas slow cooling promotes partial conversion to Pr₂O₃ [5].

Praseodymium carbonate octahydrate demonstrates remarkable efficacy in carbon dioxide capture and photocatalytic conversion applications. Research has established that praseodymium-modified gallium oxide (Pr/Ga₂O₃) exhibits enhanced activity and selectivity toward carbon monoxide evolution in the photocatalytic conversion of carbon dioxide using water as an electron donor [1] [2]. The mechanism involves the transformation of praseodymium species, including praseodymium hydroxide and praseodymium oxycarbonate, on the surface of gallium oxide into praseodymium hydroxycarbonates (Pr₂(OH)₂(₃₋ₓ)(CO₃)ₓ) and praseodymium carbonate hydrates (Pr₂(CO₃)₃·8H₂O) in aqueous sodium bicarbonate solutions [1].

The photocatalytic system demonstrates exceptional performance, with praseodymium-modified photocatalysts achieving carbon monoxide production rates of 249 μmol h⁻¹ compared to 136 μmol h⁻¹ for pristine silver-loaded gallium oxide [1]. The carbon dioxide molecules dissolved in water are captured and stored using praseodymium species under carbon dioxide bubbling conditions, with the accumulated praseodymium hydroxycarbonates and praseodymium carbonate hydrates subsequently decomposed to carbon monoxide over the gallium oxide photocatalyst with a silver cocatalyst [2].

In calcium titanate-based photocatalytic systems, praseodymium modification through praseodymium(III,IV) oxide (Pr₆O₁₁) formation significantly enhances photocatalytic performance. The Pr₆O₁₁ layer located between the calcium titanate surface and silver nanoparticles improves electron migration from the photocatalyst to the silver cocatalyst, resulting in carbon monoxide production rates of 32.3 μmol h⁻¹ with 97.7% selectivity toward carbon monoxide formation [3] [4].

Synergistic Effects with Gallium Oxide in Dimethyl Carbonate Production

The combination of praseodymium carbonate octahydrate with gallium oxide and zirconium oxide demonstrates significant synergistic effects in dimethyl carbonate synthesis through transesterification reactions. Zirconium-praseodymium-based catalysts (Zr₁₋ₓPrₓO₂) synthesized by coprecipitation show optimal performance at x = 0.04, achieving propylene carbonate conversion of 95.9% with dimethyl carbonate yield and selectivity of 52.5% and 54.7%, respectively, at 165°C [5] [6] [7].

The synergistic mechanism involves oxygen vacancy formation through the incorporation of praseodymium ions into the zirconium oxide lattice structure. These oxygen vacancies serve as active sites for the transesterification reaction, facilitating the conversion of propylene carbonate and methanol to dimethyl carbonate and propylene glycol [5]. The optimal praseodymium content creates a balance between active site availability and structural stability, with higher praseodymium loadings leading to decreased catalytic performance due to phase segregation [7].

Titanium-praseodymium-based catalysts (Ti₁₋ₓPrₓO₂) demonstrate similar synergistic effects, with the optimal composition Ti₀.₉₆Pr₀.₀₄O₂ achieving propylene carbonate conversion of 81.7% and dimethyl carbonate selectivity of 71.6% at 170°C [8]. The enhanced performance is attributed to the formation of basic sites through praseodymium incorporation, which facilitates the nucleophilic attack of methanol on the carbonyl carbon of propylene carbonate [8].

Hydroxycarbonate Transformations in Aqueous Systems

Praseodymium carbonate octahydrate undergoes complex hydroxycarbonate transformations in aqueous systems, which are crucial for understanding its catalytic behavior. The hydrolysis of praseodymium(III) in aqueous solutions leads to the formation of various hydroxycarbonate species, with the distribution dependent on pH, temperature, and carbonate concentration [9]. The first hydrolysis constant has been determined as log β₁,H = -7.69 ± 0.27, indicating moderate hydrolysis tendency [9].

The formation of praseodymium hydroxycarbonates follows the general sequence: Pr₂(CO₃)₃·8H₂O → Pr₂(OH)₂(CO₃)ₓ → Pr(OH)CO₃ [10]. These transformations are pH-dependent, with hydroxycarbonate species predominating at intermediate pH values (6-9), while normal carbonates are stable at higher pH conditions [11]. The hydroxycarbonate phases exhibit different crystal structures, with hexagonal and orthorhombic polymorphs identified depending on synthesis conditions [10].

In photocatalytic systems, the hydroxycarbonate transformations play a critical role in carbon dioxide capture and conversion. The praseodymium hydroxycarbonates formed in aqueous bicarbonate solutions serve as intermediate species that can be decomposed under photoirradiation to produce carbon monoxide [1]. This transformation mechanism enables the dual function of carbon dioxide capture and subsequent conversion to useful products.

Surface-Mediated Decomposition Mechanisms

The thermal decomposition of praseodymium carbonate octahydrate follows a complex multi-step mechanism involving surface-mediated processes. The decomposition pathway involves sequential dehydration and decarbonation reactions, with the following temperature-dependent transformations [12] [13] [14]:

- 25-100°C: Dehydration from octahydrate to hexahydrate (Pr₂(CO₃)₃·8H₂O → Pr₂(CO₃)₃·6H₂O), involving loss of two water molecules with 5.9% mass loss

- 100-320°C: Further dehydration to anhydrous carbonate (Pr₂(CO₃)₃·6H₂O → Pr₂(CO₃)₃), with additional 11.8% mass loss

- 320-550°C: Initial decarbonation to dioxymonocarbonate (Pr₂(CO₃)₃ → Pr₂O(CO₃)₂), with 18.5% mass loss and carbon dioxide evolution

- 550-800°C: Continued decarbonation to oxycarbonate (Pr₂O(CO₃)₂ → Pr₂O₂CO₃), with 24.2% mass loss

- 800-905°C: Final decarbonation to mixed oxide (Pr₂O₂CO₃ → Pr₆O₁₁), with 29.6% mass loss and simultaneous carbon dioxide and oxygen evolution

The decomposition mechanism involves surface-mediated processes where the crystal structure progressively transforms through intermediate phases [12]. Three polymorphs of the dioxymonocarbonate phase have been identified, each with distinct thermal stability ranges and decomposition characteristics [13]. The final products depend on atmospheric conditions, with oxidizing atmospheres favoring the formation of Pr₆O₁₁ (praseodymium(III,IV) oxide) while reducing conditions lead to Pr₂O₃ formation [15].

High-resolution electron microscopy studies reveal that the decomposition temperatures are significantly lower in microscopic environments compared to bulk thermal analysis, suggesting the importance of particle size and surface area in determining decomposition kinetics [12]. The surface-mediated nature of these transformations makes them particularly relevant for catalytic applications, where the active surface species evolve during reaction conditions.